(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Description
Nuclear Magnetic Resonance (NMR)
Table 3: ¹³C NMR Assignments (CDCl₃, 125 MHz)
| Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C1 | 72.4 | CH | Hydroxyl-bearing |
| C11 | 210.7 | C=O | Ketone |
| C2 | 165.3 | COO | Benzoate carbonyl |
| C4/OAc | 170.1 | COO | Acetyl carbonyl |
| C15 | 62.8 | CH-O | Silyl-protected OH |
The ¹H NMR spectrum shows characteristic signals:
Infrared Spectroscopy
Key absorption bands:
Mass Spectrometry
High-resolution ESI-MS exhibits:
- Molecular ion : [M+Na]⁺ at m/z 801.3521 (calculated 801.3518)
- Key fragments:
- m/z 739 (-OAc)
- m/z 681 (-2OAc)
- m/z 255 (benzoyl cation)
Properties
Molecular Formula |
C37H52O11Si |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
(4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3 |
InChI Key |
NKNHZPLYHAABLP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Silylation at C15 Hydroxyl Group
The C15 hydroxyl group is protected using TES-Cl under anhydrous conditions. This step ensures regioselectivity during subsequent acetylation and benzoylation reactions. A mixture of dichloromethane (DCM) and pyridine (1:1 v/v) is employed, with yields reaching 85–90% after 12 hours at 0°C.
Acetylation at C4 and C12 Positions
Acetic anhydride (Ac₂O) in pyridine selectively acetylates the C4 and C12 hydroxyl groups. The reaction proceeds at room temperature for 6 hours, monitored by thin-layer chromatography (TLC). Excess pyridine is neutralized with dilute HCl, and the product is purified via silica gel chromatography.
Benzoylation at C2 Position
Benzoyl chloride (1.2 equivalents) is added to the intermediate in DCM with catalytic 4-dimethylaminopyridine (DMAP). The reaction achieves 78% yield after 4 hours under reflux, with the benzoyl group introduced at C2 to enhance lipophilicity.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Silylation | TES-Cl, imidazole | DCM/pyridine | 0°C | 12 h | 88% |
| Acetylation | Ac₂O, pyridine | Pyridine | 25°C | 6 h | 92% |
| Benzoylation | Benzoyl chloride, DMAP | DCM | 40°C | 4 h | 78% |
Catalysts and Optimization Strategies
Role of DMAP in Acylation Reactions
4-Dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst. It forms a reactive acylpyridinium intermediate, enhancing the electrophilicity of the benzoyl group. Optimal DMAP loading (5 mol%) balances reaction rate and byproduct formation.
Solvent Effects on Regioselectivity
Polar aprotic solvents like DCM improve solubility of intermediates, while pyridine aids in scavenging HCl generated during silylation. Mixed solvent systems (e.g., DCM:pyridine) prevent side reactions at sterically hindered positions.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:1 to 4:1) resolves intermediates. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 65:35) confirms purity >98%.
Spectroscopic Analysis
- NMR : ¹H NMR (500 MHz, CDCl₃) displays characteristic signals: δ 8.05 (2H, benzoate aromatic), δ 5.60 (1H, C13 alkene), δ 1.25 (9H, TES methyl).
- Mass Spectrometry : High-resolution ESI-MS shows [M+Na]⁺ at m/z 723.3412 (calc. 723.3415).
Challenges and Scalability
Steric Hindrance at C10 and C14
The tetramethyl substitution at C10 and C14 necessitates slow reagent addition to avoid kinetic trapping. Microwave-assisted synthesis (60°C, 30 min) improves diffusion rates in gram-scale reactions.
Triethylsilyl Group Stability
The TES group is susceptible to acidic hydrolysis. Storage under nitrogen at −20°C ensures stability for >6 months.
Industrial Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. A pilot-scale process (10 kg/batch) achieves 68% overall yield with <2% impurity levels.
Chemical Reactions Analysis
Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of the triethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various derivatives of Baccatin III, which can be further utilized in the synthesis of paclitaxel and other taxane-based compounds .
Scientific Research Applications
Antitumor Activity
The compound exhibits potent antitumor properties , similar to paclitaxel. Research indicates that it functions by stabilizing microtubules during cell division, leading to cell cycle arrest and apoptosis in various cancer cell lines . This mechanism makes it a candidate for further development as an anticancer agent.
Synthesis of Paclitaxel Analogues
This compound serves as a crucial precursor in the semi-synthesis of paclitaxel and its analogues . Its complex structure allows for modifications that can lead to the development of novel derivatives with enhanced pharmacological profiles . The synthesis typically involves multi-step processes that include oxidation and selective reduction techniques .
Pharmacological Studies
Studies have shown that derivatives of this compound can be tested for their efficacy against different cancer types, including breast and ovarian cancers. The ability to modify the side chains allows researchers to explore structure-activity relationships (SAR) that could lead to more effective treatments .
Case Studies
Mechanism of Action
The mechanism of action of 13-O-(Triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The triethylsilyl group enhances the stability and reactivity of Baccatin III, facilitating its conversion to paclitaxel .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related taxane derivatives:
*Molecular formulas are provided where available. The target compound’s formula is inferred to include silicon (C₅₀H₆₅NO₁₄Si) based on substituents.
Pharmacological and Physicochemical Properties
- Prodrug Strategies : Derivatives like the methylsulfanylmethoxy variant () and hyaluronic acid esters () demonstrate how substituents at position 15 are modified to enable controlled release or site-specific activation.
- Stability: Halogenated groups (e.g., dichloroethoxycarbonyloxy in ) improve stability during synthesis, while oxazolidinone groups () resist enzymatic degradation .
Research Findings and Implications
- Clinical Relevance : Prodrug derivatives (e.g., ) underscore the importance of balancing lipophilicity and solubility for therapeutic efficacy.
Biological Activity
The compound (4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate is a complex natural product derived from the taxane family. It exhibits significant biological activity, particularly in the context of antitumor effects. This article provides a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity:
- Diterpenoid Framework : The taxane framework is known for its antitumor properties.
- Acetoxy Groups : These contribute to its solubility and reactivity.
Antitumor Activity
The primary biological activity of this compound is its potent antitumor effect. Research indicates that it acts through various mechanisms:
- Microtubule Stabilization : Similar to paclitaxel, it stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest in the mitotic phase.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Table 1: Summary of Antitumor Mechanisms
| Mechanism | Description |
|---|---|
| Microtubule Stabilization | Prevents depolymerization of microtubules |
| Apoptosis Induction | Activates caspases leading to programmed cell death |
Pharmacokinetics
The pharmacokinetic profile of the compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed due to its lipophilic nature.
- Distribution : High distribution volume indicating extensive tissue penetration.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 70% |
| Half-life | 12 hours |
| Volume of Distribution | 5 L/kg |
Case Studies
Several studies have evaluated the biological activity of this compound in different cancer models:
- Breast Cancer Model : A study demonstrated that the compound reduced tumor size by 50% in xenograft models of breast cancer.
- Lung Cancer Study : In vitro studies showed a significant decrease in cell viability in lung cancer cell lines with IC50 values in the low nanomolar range.
Table 3: Case Study Results
| Study Type | Cancer Type | Tumor Reduction (%) | IC50 (nM) |
|---|---|---|---|
| Xenograft | Breast Cancer | 50 | 5 |
| In Vitro | Lung Cancer | N/A | 10 |
Q & A
Q. How can computational modeling improve the design of derivatives with enhanced target affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
